2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate
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Overview
Description
2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BENZOATE is a complex organic compound with a unique structure that includes an ethoxy group, a benzoate ester, and a benzo[a]phenanthridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[a]phenanthridinone core, which can be synthesized through a series of cyclization reactions involving aromatic precursors. The ethoxy group and benzoate ester are then introduced through esterification and etherification reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The benzo[a]phenanthridinone moiety is known to interact with DNA and proteins, potentially leading to the modulation of gene expression and protein function. The compound’s effects on cellular pathways are being studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]phenanthridinone derivatives: These compounds share the benzo[a]phenanthridinone core and exhibit similar biological activities.
Ethoxy-substituted aromatic compounds: These compounds have similar structural features and may exhibit comparable reactivity and properties.
Benzoate esters: These compounds share the benzoate ester functional group and are used in various chemical and industrial applications.
Uniqueness
2-ETHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BENZOATE is unique due to its combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C32H27NO4 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
[2-ethoxy-4-(4-oxo-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] benzoate |
InChI |
InChI=1S/C32H27NO4/c1-2-36-28-19-22(16-18-27(28)37-32(35)21-10-4-3-5-11-21)31-30-24(13-8-14-26(30)34)29-23-12-7-6-9-20(23)15-17-25(29)33-31/h3-7,9-12,15-19,31,33H,2,8,13-14H2,1H3 |
InChI Key |
GZSVHCCFHNUWFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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